N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro, methoxy, and phenoxy groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 4-methylphenol.
Formation of Intermediate: The aniline derivative undergoes acylation with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylphenol in the presence of a base (e.g., sodium hydroxide) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a less reactive compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxyphenyl-2-(4-methylphenoxy)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the phenoxy group, potentially altering its reactivity and biological activity.
N-(4-methylphenoxy)acetamide: Lacks the chloro and methoxy groups, which may reduce its potency in certain applications.
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is unique due to the combination of chloro, methoxy, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-3-6-13(7-4-11)21-10-16(19)18-12-5-8-15(20-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEDTZPINKIUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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